![molecular formula C14H18N6 B5640871 5-methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine](/img/structure/B5640871.png)
5-methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine
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Description
"5-methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine" belongs to a class of compounds that have garnered attention in pharmaceutical and chemical research due to their potential applications in drug design and development, particularly as templates for the synthesis of inhibitors targeting chronic diseases like chronic myeloid leukemia (CML) and other conditions. The interest in such compounds stems from their structural uniqueness and functional versatility, which allow for a wide range of chemical reactions and modifications to explore biological activity (Moreno-Fuquen et al., 2021).
Synthesis Analysis
The synthesis of related pyrimidin-2-amine derivatives typically involves multi-step chemical processes, starting from readily available substrates. For instance, the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (a compound with structural similarities) utilized guanidinium nitrate salt and enaminone as starting materials, demonstrating the complex yet achievable pathway to these compounds. Such processes highlight the chemical flexibility and synthetic accessibility of pyrimidin-2-amines (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrimidin-2-amine derivatives is characterized by the presence of pyridine and pyrimidine rings, which facilitate a variety of chemical interactions and reactions. X-ray diffraction analysis and Hirshfeld surface studies reveal the importance of nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings in forming crystalline structures through π-π stacking interactions. This intricate molecular architecture is crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Pyrimidin-2-amines engage in a variety of chemical reactions, such as Suzuki coupling and Michael addition, demonstrating their versatility as intermediates in organic synthesis. The presence of substituents like the pyridine and piperazine rings in "5-methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine" significantly influences its chemical behavior, allowing for targeted modifications to enhance biological activity or alter physical and chemical properties for specific applications (Kumar et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .
properties
IUPAC Name |
5-methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-9-17-14(15)18-13(11)20-7-5-19(6-8-20)12-3-2-4-16-10-12/h2-4,9-10H,5-8H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYUIITIOZAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-pyridin-3-ylpiperazin-1-yl)pyrimidin-2-amine |
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